![molecular formula C23H29FO B14199437 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 868379-49-1](/img/structure/B14199437.png)
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a compound known for its unique structural properties and potential applications in various fields. It is a fluorinated liquid crystal monomer, which has garnered attention due to its stability, persistence, and potential bioaccumulation.
Métodos De Preparación
The synthesis of 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves several steps. One common synthetic route includes the reaction of 1-ethoxy-2-fluorobenzene with 4-(4-propylcyclohexyl)phenyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy or fluoro groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds and liquid crystal materials.
Biology: The compound’s stability and bioaccumulation potential make it a subject of study in environmental toxicology and bioaccumulation research.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including liquid crystal displays and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes, affecting their fluidity and function. The compound’s fluorinated structure allows it to participate in unique interactions with proteins and other biomolecules, potentially influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with similar compounds such as:
1-Ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene: This compound has an additional fluorine atom, which may enhance its stability and bioaccumulation potential.
1-Butoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene: The butoxy group may alter its chemical reactivity and physical properties.
4-Ethoxy-2,3-difluoro-4’-[trans-4-propylcyclohexyl]biphenyl: This biphenyl derivative has a similar structure but with different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
868379-49-1 |
|---|---|
Fórmula molecular |
C23H29FO |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C23H29FO/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-23(25-4-2)22(24)16-21/h10-18H,3-9H2,1-2H3 |
Clave InChI |
SEKISNNOYDQKIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



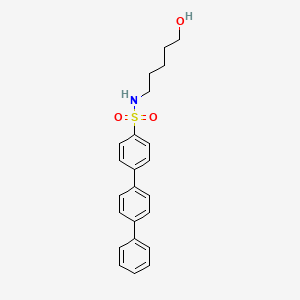
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
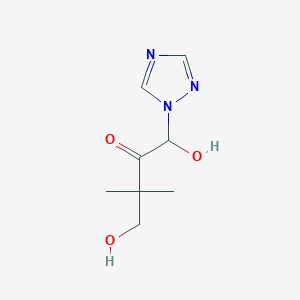
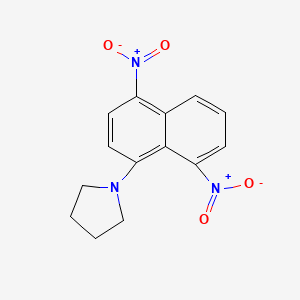
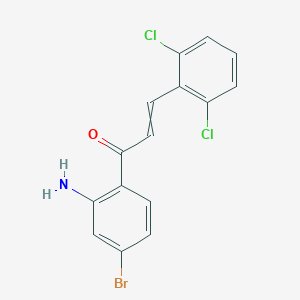
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
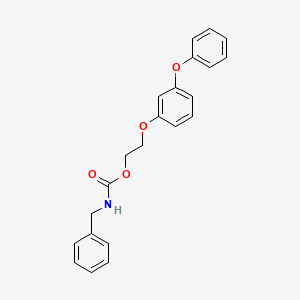
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)
![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
